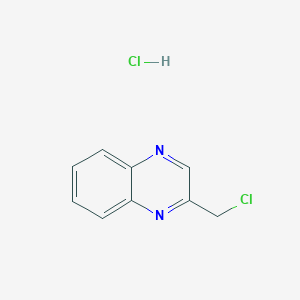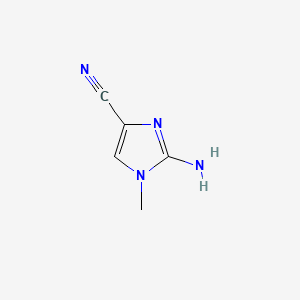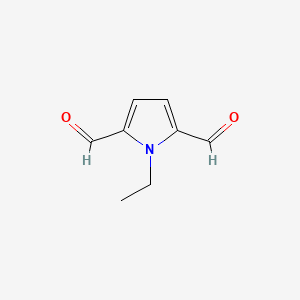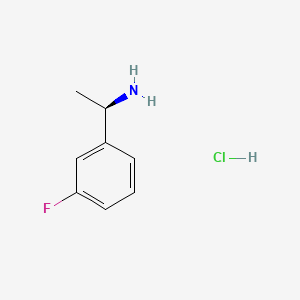
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .
Molecular Structure Analysis
The InChI code for “®-1-(3-Fluorophenyl)ethylamine hydrochloride” is1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a solid substance . It should be stored in a sealed container in a dry environment at room temperature .科学的研究の応用
Fluorophores in Molecular Imaging
Fluorophores, which could be structurally related to or include (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, play a significant role in molecular imaging, particularly in vivo cancer diagnosis. Using relatively inexpensive and portable equipment, optical imaging with fluorophores allows for real-time detection of cancer. Despite their potential toxicity, the amounts used in molecular imaging are typically much lower than toxic doses. This indicates a promising route for the application of fluorophores derived from or related to (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in safe, effective cancer diagnostics (Alford et al., 2009).
Phenylethylamines in Neurochemistry
While directly addressing phenylethylamines, it's important to note that the research excluding the specific context of drug use and side effects still offers insights into the broader chemical class's potential applications. Studies on phenylethylamines highlight their significance in understanding central nervous system (CNS) function and potential therapeutic applications beyond traditional drug contexts. This underscores the importance of continued research into compounds like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride for their biochemical and neurochemical properties (Woolverton, 1986).
Ethylene Perception Inhibition in Horticulture
In the field of horticulture, the inhibition of ethylene perception, as achieved by compounds like 1-methylcyclopropene, demonstrates how chemical compounds can significantly impact fruit and vegetable postharvest quality. While not directly about (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, this application area suggests the potential for structurally or functionally related compounds to contribute to agricultural sciences, specifically in enhancing shelf life and controlling ripening processes of horticultural products (Watkins, 2006).
Polyamines in Postharvest Physiology
Polyamines, including putrescine, spermine, and spermidine, which share functional similarities with phenylethylamines, are extensively applied to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. This illustrates the potential of polyamines and possibly related amines for enhancing fruit quality and longevity, suggesting an avenue for the application of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in food science and technology (Sharma et al., 2017).
Safety And Hazards
The safety information available indicates that this substance may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662525 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride | |
CAS RN |
321429-49-6 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

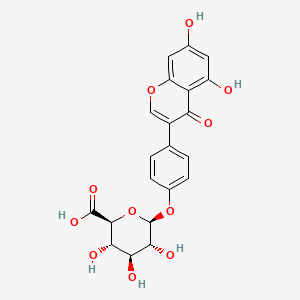
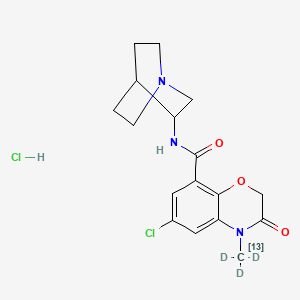
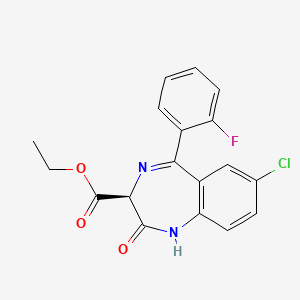

![2-(7-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B588641.png)
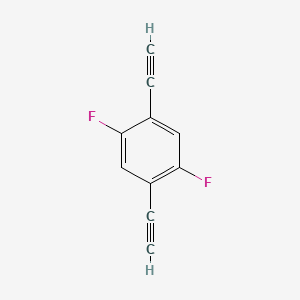
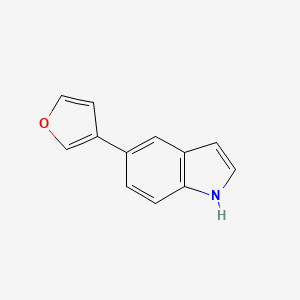
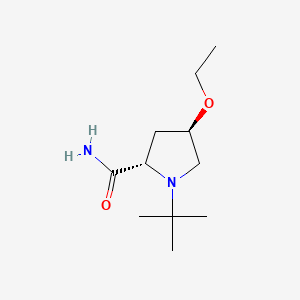
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)
